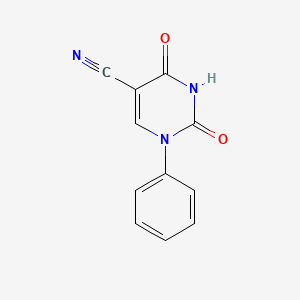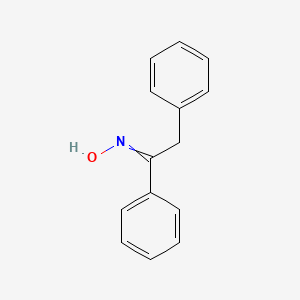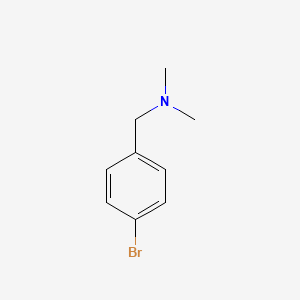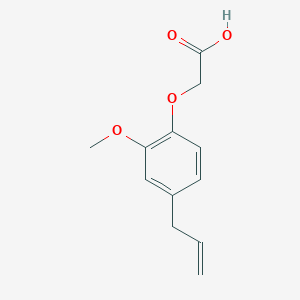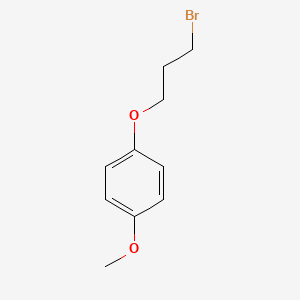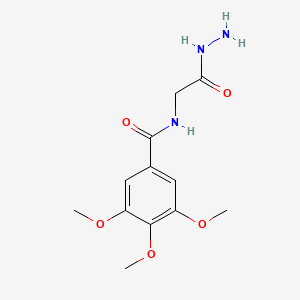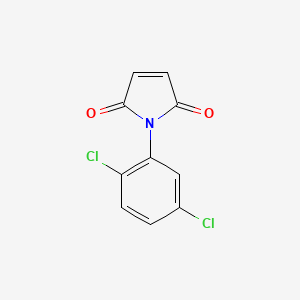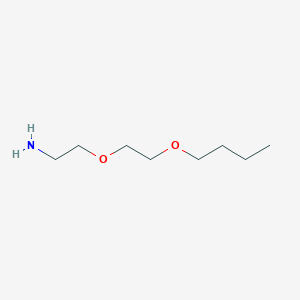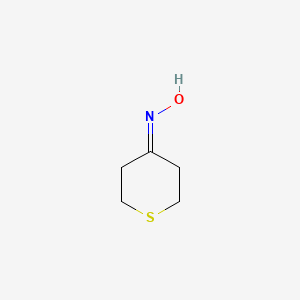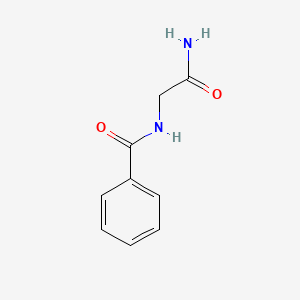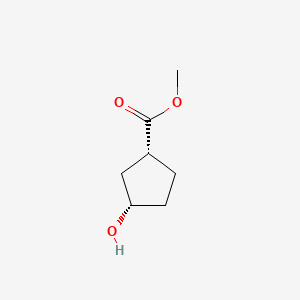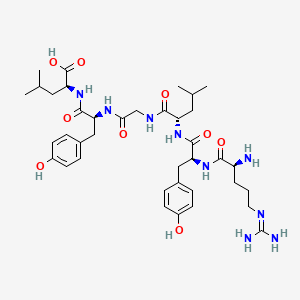
精氨酸-酪氨酸-亮氨酸-甘氨酸-酪氨酸-亮氨酸
描述
The peptide sequence "Arg-tyr-leu-gly-tyr-leu" is a chain of amino acids that includes arginine (Arg), tyrosine (Tyr), leucine (Leu), and glycine (Gly). This sequence is not directly discussed in the provided papers, but the individual amino acids and some of their combinations are studied in various contexts, such as their role in antibody affinity and specificity, their presence in opioid peptides, and their conformational properties in different environments .
Synthesis Analysis
The synthesis of peptides containing Arg, Gly, and Leu is explored in the context of creating inhibitors and understanding peptide behavior. For instance, a hydroxyethylene isostere of the tripeptide Arg-Gly-Leu was synthesized using a radical addition strategy, which is a key fragment in a novel cyclic-peptide-based inhibitor . Additionally, the synthesis of a decapeptide containing Tyr and other amino acids relevant to corticotropin and α-melanotropin molecules is described, highlighting the importance of these amino acids in biologically active peptides .
Molecular Structure Analysis
The molecular structure and conformational properties of peptides containing Arg, Gly, and Leu are influenced by their sequence and the presence of solvent molecules. For example, the Arg-Leu-Gly tripeptide's conformation is significantly affected by solvation with water molecules, even in the presence of DMSO, indicating the importance of solvent interactions in determining peptide structure . Furthermore, the sequence of amino acids can influence the formation of salt bridges in metal-cationized peptides, as demonstrated by the different behaviors of GlyArg and ArgGly when complexed with various alkali metal cations .
Chemical Reactions Analysis
The chemical reactivity of peptides containing Arg, Gly, and Leu can be influenced by the presence of specific functional groups and the overall peptide sequence. The study of the octapeptide containing Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu reveals its opiate receptor binding activity, suggesting that the sequence and the presence of these amino acids contribute to the peptide's biological activity . Additionally, the synthesis of peptides can involve protecting groups and specific reaction conditions to prevent racemization and maintain the integrity of the peptide structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of peptides are determined by their amino acid composition and sequence. The intrinsic contributions of Tyr, Ser, Gly, and Arg to the affinity and specificity of antibodies show that Tyr, Ser, and Gly can work together to mediate antigen recognition, while Arg can be detrimental to specificity due to its correlation with increased nonspecific binding . The conformational properties of the Arg-Leu-Gly tripeptide in different solvent systems further illustrate how the physical environment can influence peptide structure and stability .
科学研究应用
肽的分离和鉴定:
- 一项研究开发了一种用于[Arg6]-亮氨酸脑啡肽的放射免疫测定法,以检测组织提取物中与α-新内啡肽和强啡肽相关的脯氨酸亮氨酸脑啡肽。这种测定法有助于从猪垂体中纯化一种被鉴定为酪氨酸-甘氨酸-甘氨酸-苯丙氨酸-亮氨酸-精氨酸([Arg6]-亮氨酸脑啡肽)的免疫反应性肽 (Kangawa 等人,1980).
生长激素分泌中的肽:
- 对一例引起肢端肥大的胰腺肿瘤的研究分离出了一种具有生长激素释放活性的 44 个氨基酸的肽。该肽包含酪氨酸-精氨酸-赖氨酸-缬氨酸-亮氨酸-甘氨酸等序列,突出了其在刺激生长激素分泌中的作用 (Guillemin 等人,1982).
阿片肽转化中的特异性:
- 一项研究从牛脊髓中分离了一种内肽酶,它能特异性地将阿片肽强啡肽 B 转化为其生物活性片段亮氨酸脑啡肽-Arg6。该酶对强啡肽 B 的特异性,但对其他阿片类物质没有特异性,表明其在阿片肽加工中的独特作用。
肽与受体的相互作用:
- 一项针对人前白细胞介素-1α 的促肾上腺皮质激素样序列的肽的研究,包括酪氨酸-甘氨酸-赖氨酸-缬氨酸-亮氨酸-赖氨酸-赖氨酸-精氨酸-精氨酸,证明了与鼠脾细胞和巨噬细胞上的特异性受体相互作用,暗示了它们在免疫反应调节中的作用 (Zav'yalov 等人,1995).
氨基酸的分子识别能力:
- 对天然氨基酸分子识别功能能力的分析揭示了酪氨酸在蛋白-蛋白相互作用中介导亲和力和特异性的最佳接触。该研究提供了对这种相互作用的基本原理的见解 (Birtalan、Fisher 和 Sidhu,2010).
肽在阿片类物质活性中的作用:
- 在含有酪氨酸-精氨酸单元的合成肽中观察到了类似吗啡的镇痛作用。其中,酪氨酸-D-精氨酸-甘氨酸-苯丙氨酸(DR-4)诱导了显着的纳洛酮可逆镇痛作用,表明其在疼痛管理中的潜力 (Takagi 等人,1982).
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H57N9O9/c1-21(2)16-28(46-36(54)30(19-24-9-13-26(49)14-10-24)45-33(51)27(39)6-5-15-42-38(40)41)34(52)43-20-32(50)44-29(18-23-7-11-25(48)12-8-23)35(53)47-31(37(55)56)17-22(3)4/h7-14,21-22,27-31,48-49H,5-6,15-20,39H2,1-4H3,(H,43,52)(H,44,50)(H,45,51)(H,46,54)(H,47,53)(H,55,56)(H4,40,41,42)/t27-,28-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLNZVXBGCEDOO-QKUYTOGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57N9O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301003450 | |
| Record name | N-{14,19-Diamino-1,4,7,10,13-pentahydroxy-2,11-bis[(4-hydroxyphenyl)methyl]-19-imino-8-(2-methylpropyl)-3,6,9,12,18-pentaazanonadeca-3,6,9,12-tetraen-1-ylidene}leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301003450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
783.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | alpha-Casein (90-95) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11724 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Arg-tyr-leu-gly-tyr-leu | |
CAS RN |
83471-50-5 | |
| Record name | N-{14,19-Diamino-1,4,7,10,13-pentahydroxy-2,11-bis[(4-hydroxyphenyl)methyl]-19-imino-8-(2-methylpropyl)-3,6,9,12,18-pentaazanonadeca-3,6,9,12-tetraen-1-ylidene}leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301003450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Arg-Tyr-Leu-Gly-Tyr-Leu exert its opioid activity? What are the downstream effects?
A1: Arg-Tyr-Leu-Gly-Tyr-Leu, also known as alpha-casein(90-95), displays opioid activity by binding to opioid receptors in the brain, similar to how traditional opioid drugs function. [] This binding leads to a cascade of downstream effects, including:
- Inhibition of adenylate cyclase: This enzyme plays a crucial role in converting ATP to cyclic AMP (cAMP), a key signaling molecule. By inhibiting adenylate cyclase, Arg-Tyr-Leu-Gly-Tyr-Leu reduces cAMP levels, impacting various cellular processes. []
- Inhibition of neurotransmitter release: Opioid receptor activation can suppress the release of neurotransmitters like dopamine and norepinephrine, contributing to the analgesic effects. []
- Modulation of pain perception: By interacting with opioid receptors in the central and peripheral nervous systems, Arg-Tyr-Leu-Gly-Tyr-Leu can alter the perception of pain signals. []
Q2: How does the structure of Arg-Tyr-Leu-Gly-Tyr-Leu relate to its opioid activity?
A2: The specific sequence and structure of Arg-Tyr-Leu-Gly-Tyr-Leu contribute to its opioid activity. Research has shown that:
- The presence of Tyrosine residues is crucial: The aromatic rings of Tyrosine residues are important for binding to opioid receptors. []
- The length of the peptide chain matters: The full sequence (90-96) Arg-Tyr-Leu-Gly-Tyr-Leu-Glu exhibits higher potency compared to the shorter (90-95) Arg-Tyr-Leu-Gly-Tyr-Leu. This suggests that the Glutamic acid residue at the C-terminus plays a role in enhancing activity. []
- Conformational flexibility influences activity: NMR studies indicate that differences in opioid activity between Arg-Tyr-Leu-Gly-Tyr-Leu and related peptides could be linked to variations in their conformational flexibility. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



